

JNJ-47965567: A Comparative Analysis of Efficacy in Preclinical Animal Models

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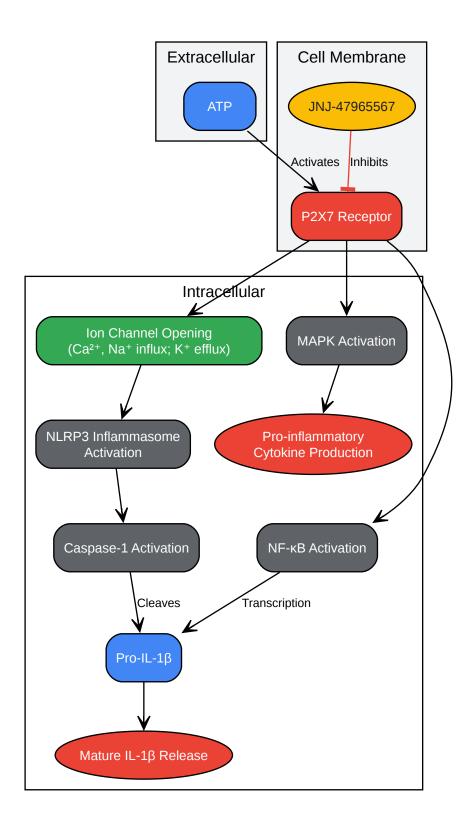
For Researchers, Scientists, and Drug Development Professionals

JNJ-47965567, a potent and selective P2X7 receptor antagonist with central nervous system permeability, has been investigated across a range of preclinical animal models for neuropsychiatric and neurodegenerative disorders. This guide provides a comparative overview of its efficacy, alongside other relevant P2X7 antagonists, supported by experimental data and detailed methodologies.

P2X7 Receptor Signaling Pathway

The P2X7 receptor, an ATP-gated ion channel, plays a crucial role in neuroinflammation. Its activation triggers a cascade of downstream signaling events, leading to the release of proinflammatory cytokines. JNJ-47965567 acts as an antagonist to this receptor, thereby mitigating these inflammatory processes.





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Caption: P2X7 Receptor Signaling Pathway and Inhibition by JNJ-47965567.



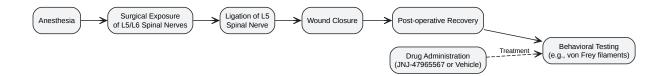
Efficacy in Animal Models of Neurological Disorders Neuropathic Pain

JNJ-47965567 has demonstrated efficacy in a rat model of neuropathic pain, a condition characterized by hypersensitivity to sensory stimuli.

Compound	Animal Model	Dose	Route of Administrat ion	Efficacy Outcome	Citation
JNJ- 47965567	Rat (Chung model)	30 mg/kg	Subcutaneou s (s.c.)	Modest but significant attenuation of mechanical allodynia.	[1]
A438079	Rat (Diabetic Neuropathic Pain)	-	Intrathecal	Increased mechanical withdrawal threshold and thermal withdrawal latency.	[2]
Brilliant Blue G	Rat (Spinal Cord Injury)	-	-	Significantly inhibits neuronal apoptosis.	[3]
A740003	Rat (Spinal Nerve Ligation)	-	Intrathecal	Reduced mechanical allodynia.	[3]

A common method to induce neuropathic pain in rodents is the spinal nerve ligation model, also known as the Chung model.





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Caption: Experimental Workflow for the Chung Model of Neuropathic Pain.

The procedure involves the tight ligation of the L5 spinal nerve, leading to the development of mechanical allodynia, a key feature of neuropathic pain. Behavioral testing, such as the von Frey test, is used to assess the withdrawal threshold to a mechanical stimulus. JNJ-47965567 was administered subcutaneously, and its effect on the withdrawal threshold was measured.[1]

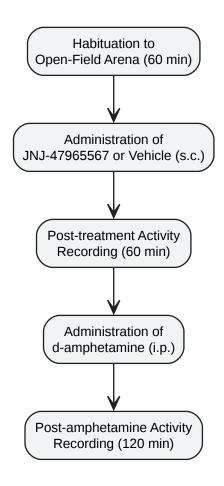
Mania (Amphetamine-Induced Hyperactivity Model)

The amphetamine-induced hyperactivity model in rats is a widely used paradigm to screen for potential anti-manic drugs. JNJ-47965567 has shown efficacy in attenuating this hyperactivity.

Compound	Animal Model	Dose	Route of Administrat ion	Efficacy Outcome	Citation
JNJ- 47965567	Rat	30 mg/kg	Subcutaneou s (s.c.)	Attenuated amphetamine -induced hyperactivity.	
Haloperidol	Rat	0.05 mg/kg	-	Reduced amphetamine -induced hyperactivity.	
Prazosin	Rat	2 mg/kg	-	Reduced amphetamine -induced hyperactivity.	



Rats are habituated to an open-field arena, and their baseline locomotor activity is recorded. Following habituation, they are administered JNJ-47965567 or vehicle, followed by an injection of d-amphetamine. Locomotor activity is then recorded for a defined period.



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Caption: Experimental Workflow for Amphetamine-Induced Hyperactivity Model.

Amyotrophic Lateral Sclerosis (ALS)

The efficacy of JNJ-47965567 has been evaluated in the SOD1-G93A mouse model of ALS, a progressive neurodegenerative disease affecting motor neurons. The results have shown sexspecific effects.



Compound	Animal Model	Dose & Regimen	Efficacy Outcome	Citation
JNJ-47965567	SOD1-G93A Mice	30 mg/kg, i.p., 4 times/week from P60	Females: Delayed disease onset, reduced body weight loss, improved motor coordination. Males: No significant effect. No increase in lifespan for either sex.	
JNJ-47965567	SOD1-G93A Mice	30 mg/kg, i.p., 3 times/week from disease onset	No impact on weight loss, clinical score, motor coordination, or survival in either sex.	
Brilliant Blue G (BBG)	SOD1-G93A Mice	45.5 mg/kg, i.p., 3 times/week from 62-64 days	Females: Reduced body weight loss and prolonged survival. Males: No significant effect on survival.	
A-804598	SOD1-G93A Mice		Chronic treatment inhibited the upregulation of SQSTM1/p62, suggesting a role	



in regulating autophagy.

Transgenic mice overexpressing the human SOD1 gene with the G93A mutation are used. These mice develop a progressive motor neuron disease that mimics many features of human ALS. Treatment with JNJ-47965567 or vehicle is initiated at a presymptomatic stage (e.g., postnatal day 60). Disease progression is monitored through regular measurements of body weight, motor performance (e.g., rotarod test), and clinical scoring. The time of disease onset and survival are key endpoints.

Summary and Conclusion

JNJ-47965567, a centrally permeable P2X7 receptor antagonist, demonstrates promising efficacy in preclinical models of neuropathic pain and mania. In the SOD1-G93A model of ALS, its effects appear to be sex-dependent and influenced by the treatment regimen, highlighting the complexity of targeting neuroinflammation in this disease. Compared to other P2X7 antagonists, JNJ-47965567 offers the advantage of good brain penetration, making it a valuable tool for investigating the role of central P2X7 receptors in CNS disorders. Further research is warranted to fully elucidate its therapeutic potential and to optimize dosing and treatment strategies for different neurological conditions.

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